molecular formula C14H9N3O3 B188183 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde CAS No. 446830-51-9

3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

Cat. No. B188183
M. Wt: 267.24 g/mol
InChI Key: QSMKOSLIGQUWDF-UHFFFAOYSA-N
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Description

3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde is a chemical compound with the molecular formula C13H9N3O2 . Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals .


Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Molecular Structure Analysis

The molecular structure of 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde consists of a fused imidazo[1,5-a]pyridine ring attached to a 3-nitrophenyl group and an aldehyde group .


Chemical Reactions Analysis

Imidazo[1,5-a]pyridine derivatives can be synthesized through various chemical reactions. In the presence of sodium acetate (NaOAc), the I2-mediated oxidative annulations of readily available substrates produced a variety of imidazo[1,5-a]pyridine derivatives .


Physical And Chemical Properties Analysis

3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde is a solid at room temperature . It has a predicted melting point of 259.46°C and a predicted boiling point of 600.33°C . The compound has a predicted density of approximately 1.4 g/cm3 and a refractive index of n20D 1.69 .

Future Directions

Imidazo[1,5-a]pyridine derivatives have attracted growing attention due to their unique chemical structure and potential pharmacological activities . Future research could focus on exploring the anticancer activity of these compounds and developing more effective compounds for treating various diseases .

properties

IUPAC Name

3-(3-nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3/c18-9-12-13-6-1-2-7-16(13)14(15-12)10-4-3-5-11(8-10)17(19)20/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMKOSLIGQUWDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)C3=CC(=CC=C3)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351201
Record name 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

CAS RN

446830-51-9
Record name 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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